

An In-depth Technical Guide to 4-Nitrocatechol (CAS Number: 3316-09-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocatechol, with the CAS number 3316-09-4, is a nitroaromatic compound belonging to the class of catechols.[1][2][3][4] It is characterized by a benzene-1,2-diol structure substituted with a nitro group at the fourth position.[1][5] This compound is of significant interest to the scientific community due to its roles as a lipoxygenase inhibitor, a human xenobiotic metabolite, and an intermediate in the microbial degradation of p-nitrophenol.[1][5] Its potential applications in drug development, particularly in the context of inflammation and neurodegenerative diseases, are an active area of research.[6][7] This guide provides a comprehensive overview of **4-Nitrocatechol**, including its chemical properties, synthesis, biological activities, experimental protocols, and safety information.

Chemical and Physical Properties

4-Nitrocatechol is a yellow to mustard-colored crystalline powder.[8] It is soluble in water.[8] Key physicochemical properties are summarized in the table below.



Property	Value	Source(s)	
CAS Number	3316-09-4	[1][9]	
Molecular Formula	C ₆ H ₅ NO ₄	[1][10]	
Molecular Weight	155.11 g/mol	[1]	
Melting Point	173-177 °C	[8]	
logP	1.66	[5]	
pKa (Strongest Acidic)	7.18	[3]	
Appearance	Yellow to mustard-colored crystalline powder	[8]	
Solubility	Soluble in water	[8]	
InChI Key	XJNPNXSISMKQEX- UHFFFAOYSA-N	[10]	

Synthesis of 4-Nitrocatechol

Several synthetic routes for **4-Nitrocatechol** have been reported. A common method involves the nitration of catechol derivatives. One documented procedure starts from p-nitrophenol, which is first chlorinated and then hydrolyzed to yield **4-Nitrocatechol**. Another approach involves the protection of the hydroxyl groups of catechol, followed by nitration and subsequent deprotection.

Experimental Protocol: Synthesis from 2-Chloro-4-nitrophenol

This protocol is adapted from a method described in ChemicalBook.[11]

- Reaction Setup: In a suitable reaction vessel, reflux 2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) with 300 ml of a 4M NaOH solution for 6 hours.
- Cooling and Filtration: After cooling the reaction mixture, filter it under vacuum.

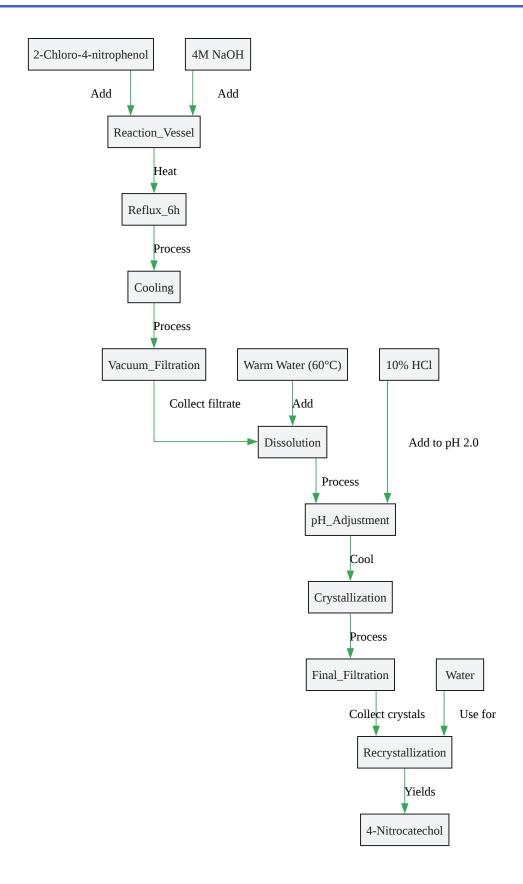
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- Dissolution and pH Adjustment: Dissolve the collected filtrate (crystal) in a minimal amount of warm water (60°C). Adjust the pH of the solution to 2.0 with 10% HCl while stirring.
- Crystallization and Recrystallization: Cool the acidified solution to induce crystallization. Filter
 the crystals and recrystallize them from water to yield 4-nitro-1,2-benzenediol (4Nitrocatechol). A yield of 84% has been reported for this step.[11]





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Synthesis workflow for **4-Nitrocatechol**.

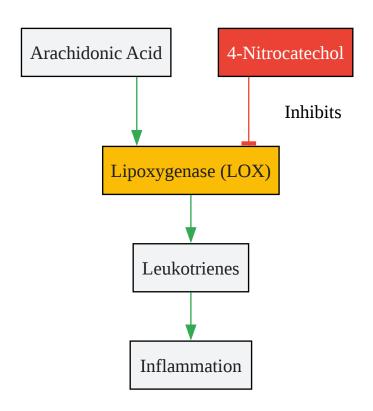


Biological Activities and Applications

4-Nitrocatechol exhibits a range of biological activities, making it a molecule of interest for drug development and biochemical research. It is a known inhibitor of lipoxygenase and catechol-O-methyltransferase (COMT), and it plays a role in the microbial degradation of nitroaromatic compounds.

Lipoxygenase Inhibition

4-Nitrocatechol is a potent inhibitor of lipoxygenase (LOX).[8] Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from arachidonic acid.[12] By inhibiting LOX, **4-Nitrocatechol** can potentially modulate inflammatory responses. This makes it a candidate for the development of anti-inflammatory drugs.



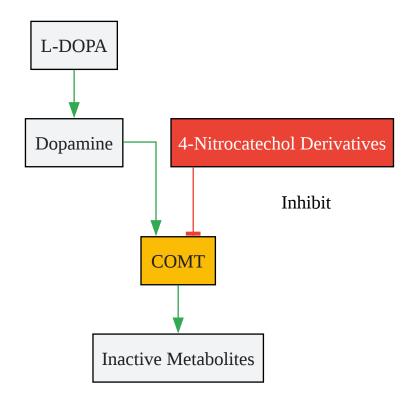
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Inhibition of the Lipoxygenase Pathway.

Catechol-O-Methyltransferase (COMT) Inhibition



4-Nitrocatechol derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT).[6][7] COMT is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[10] COMT inhibitors are used in the treatment of Parkinson's disease to increase the bioavailability of levodopa, a dopamine precursor.[7] The nitrocatechol moiety is a key structural feature for potent COMT inhibition.[6]



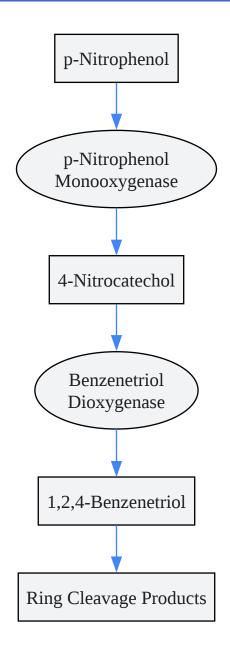
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Inhibition of Catechol-O-Methyltransferase.

Microbial Degradation

4-Nitrocatechol is an intermediate in the microbial degradation of p-nitrophenol, a common environmental pollutant.[13] Several bacterial strains have been identified that can utilize **4-Nitrocatechol** as a sole source of carbon and nitrogen. The degradation pathway often involves the enzymatic conversion of **4-Nitrocatechol** to 1,2,4-benzenetriol, followed by ring cleavage.[14]





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Microbial degradation pathway of p-nitrophenol.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **4-Nitrocatechol**.

Lipoxygenase Inhibition Assay

The following is a general spectrophotometric protocol for assessing lipoxygenase inhibition, which can be adapted for **4-Nitrocatechol**.[15][16]



Reagent Preparation:

- Prepare a 0.2 M borate buffer (pH 9.0).
- Prepare a stock solution of 4-Nitrocatechol in a suitable solvent (e.g., DMSO).
- Prepare a solution of soybean lipoxygenase (e.g., 1500 U/mL) in the borate buffer.[17]
- Prepare a substrate solution of linoleic acid sodium salt (e.g., 2 mM) in water.[17]

Assay Procedure:

- In a cuvette, mix the borate buffer, the lipoxygenase solution, and the 4-Nitrocatechol solution at various concentrations.
- Incubate the mixture at 25°C for a defined period (e.g., 5-10 minutes).[15][17]
- Initiate the reaction by adding the linoleic acid substrate solution.
- Monitor the increase in absorbance at 234 nm for a set time (e.g., 100 seconds) using a
 UV-Vis spectrophotometer.[17]

Data Analysis:

- Calculate the percentage of inhibition for each concentration of **4-Nitrocatechol**.
- Determine the IC₅₀ value, which is the concentration of **4-Nitrocatechol** that causes 50% inhibition of the lipoxygenase activity.

HPLC Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of **4-Nitrocatechol**.[9]

- Chromatographic Conditions:
 - Column: A C18 column is suitable for the separation.



- Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[9]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 290 nm is appropriate for 4-Nitrocatechol and its metabolites.
- Sample Preparation:
 - Dissolve the sample containing 4-Nitrocatechol in the mobile phase or a compatible solvent.
 - Filter the sample through a 0.45 μm filter before injection.

Spectroscopic Analysis

5.3.1. 1H NMR Spectroscopy

A proton nuclear magnetic resonance (1H NMR) spectrum can be obtained to confirm the structure of **4-Nitrocatechol**.

- Sample Preparation: Dissolve a few milligrams of 4-Nitrocatechol in a deuterated solvent such as DMSO-d₆ or CD₃OD.
- Instrument Parameters: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. [18] Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts should be referenced to an internal standard like tetramethylsilane (TMS).

5.3.2. FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in **4-Nitrocatechol**.

• Sample Preparation: Prepare a KBr pellet by grinding a small amount of **4-Nitrocatechol** (approximately 1 mg) with about 100-200 mg of dry KBr powder.[3][19] Press the mixture into a thin, transparent disk.



• Instrument Parameters: Record the spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet for correction.

5.3.3. UV-Vis Spectroscopy

UV-Visible spectroscopy can be used to study the electronic transitions in **4-Nitrocatechol**.

- Sample Preparation: Prepare a dilute solution of **4-Nitrocatechol** in a suitable solvent such as ethanol, isopropanol, or water.[9][20] The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
- Instrument Parameters: Scan the absorbance from approximately 200 to 800 nm.[21]

Toxicology and Safety

4-Nitrocatechol is classified as harmful if swallowed and causes skin and serious eye irritation. [5][22] It may also cause respiratory irritation.[22]

Toxicological Data:

Endpoint	Species	Value	Source(s)
Acute Dermal LD50	Rabbit	>2000 mg/kg	[8]
GHS Classification	-	Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)	[5][22]

Handling and Storage:

 Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[2]



 Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[22]

Pharmacokinetics and Metabolism

Information on the pharmacokinetics of **4-Nitrocatechol** is primarily available from studies of its role as a metabolite of p-nitrophenol.[23] Following administration of p-nitrophenol to rats, **4-Nitrocatechol** is formed in the liver. It can then undergo further metabolism, including conjugation with glucuronic acid and sulfate. The elimination half-life of p-nitrophenol is approximately 4 hours, and its metabolites, including **4-Nitrocatechol** conjugates, are rapidly excreted in the urine.[23] There is limited data on the absorption, distribution, metabolism, and excretion (ADME) of **4-Nitrocatechol** when administered directly.

Conclusion

4-Nitrocatechol is a versatile molecule with significant implications for both environmental science and drug development. Its inhibitory effects on key enzymes like lipoxygenase and COMT highlight its potential as a lead compound for therapeutic agents targeting inflammation and neurodegenerative disorders. The well-characterized microbial degradation pathways of **4-Nitrocatechol** also provide valuable insights for bioremediation strategies. Further research into its pharmacokinetic profile and specific mechanisms of action will be crucial for realizing its full therapeutic and biotechnological potential. This guide serves as a comprehensive resource for researchers and professionals working with this important compound.

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